
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde can be achieved through several methods. One common approach involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The reaction proceeds in two steps:
S-alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is reacted with a halogenated acetal in the presence of cesium carbonate.
Acetal deprotection: The resulting product undergoes acetal deprotection to yield the aldehyde, which is then isolated as a bisulfite adduct
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4H-1,2,4-Triazol-3-YL)acetic acid.
Reduction: 2-(4H-1,2,4-Triazol-3-YL)ethanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
科学研究应用
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is present in many pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
作用机制
The mechanism of action of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is primarily related to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The aldehyde group can also react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
2-(4H-1,2,4-Triazol-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(4H-1,2,4-Triazol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4H-1,2,4-Triazol-3-YL)benzoic acid: Contains a triazole ring but with a benzoic acid moiety.
Uniqueness
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various research fields .
属性
分子式 |
C4H5N3O |
|---|---|
分子量 |
111.10 g/mol |
IUPAC 名称 |
2-(1H-1,2,4-triazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
InChI 键 |
RMHYRFRMOASNIS-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=N1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


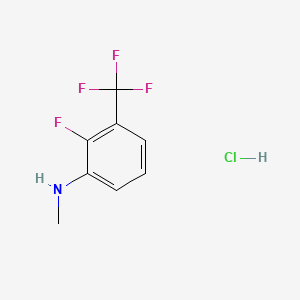
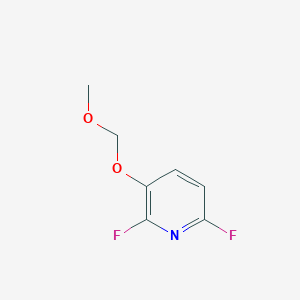
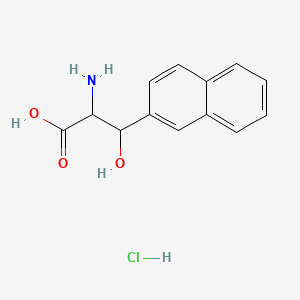
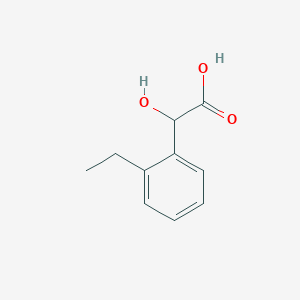

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
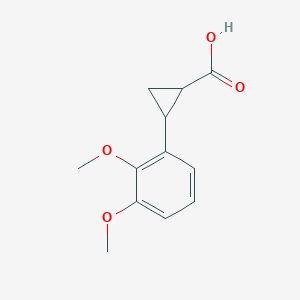
![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)


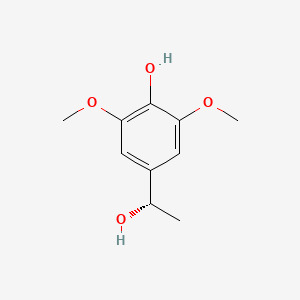
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
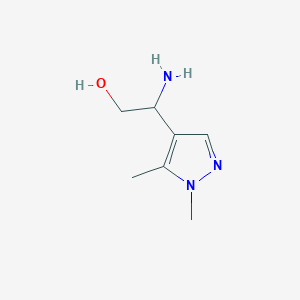
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
